molecular formula C10H11BrO2 B13539882 2-(5-Bromo-2-methylphenyl)propanoic acid

2-(5-Bromo-2-methylphenyl)propanoic acid

Cat. No.: B13539882
M. Wt: 243.10 g/mol
InChI Key: XQPXUDKIHDOFIW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a 5-bromo-2-methylphenyl group

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methylphenylpropanoic acid: The synthesis of this compound can be achieved by brominating 2-methylphenylpropanoic acid.

    Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products:

    Substitution: Hydroxy, amino, or thiol derivatives of 2-methylphenylpropanoic acid.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methylphenylpropanoic acid.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propanoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromo-2-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine atom on the aromatic ring, which influences its chemical reactivity and biological interactions. This positioning allows for selective reactions and interactions that are not possible with other isomers or similar compounds .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

XQPXUDKIHDOFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)C(=O)O

Origin of Product

United States

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